![molecular formula C25H31N3 B587258 Leuco Gentian Violet-d6 CAS No. 1173023-92-1](/img/structure/B587258.png)
Leuco Gentian Violet-d6
Overview
Description
Leuco Gentian Violet-d6 is a labelled metabolite of Gentian Violet . It is colorless and has an affinity for both cellulosic and proteinaceous materials . It is used in various fields including scientific research and development .
Synthesis Analysis
An efficient synthesis of Leuco Gentian Violet-d6 has been reported. The process involves the esterification of p-toluenesulphonyl chloride with [D4]methanol to provide [D3]methyl p-toluenesulphonate, which is then used to methylate aniline to give [D6]N,N .Molecular Structure Analysis
The molecular formula of Leuco Gentian Violet-d6 is C25H25D6N3 and its molecular weight is 379.57 .Chemical Reactions Analysis
Leuco Gentian Violet-d6, being a reduced form of gentian violet (crystal violet), has an affinity for both cellulosic and proteinaceous materials. It reacts with hydrogen peroxide and the hemoglobin in blood, turning the blood impression to a purple/violet color .Scientific Research Applications
Dyes and Stains
Leuco Gentian Violet-d6, like its parent compound Gentian Violet, is used as a dye and stain . It has a wide range of uses in various fields, including textiles, and for biological, medical, forensic, and analytical samples .
Antifungal, Antiparasitic, and Antibacterial Agent
Gentian Violet and its leuco base, Leuco Gentian Violet, are known for their antifungal, antiparasitic, and antibacterial properties . They are used in veterinary medicine, which suggests that Leuco Gentian Violet-d6 could potentially have similar applications .
Aquaculture
There is potential exposure to Leuco Gentian Violet-d6 through dietary intake, particularly through fish consumption . This is because Gentian Violet, from which Leuco Gentian Violet-d6 is derived, is used in aquaculture .
Carcinogenicity Studies
The International Agency for Research on Cancer (IARC) has evaluated Leuco Gentian Violet (and by extension, Leuco Gentian Violet-d6) for its carcinogenicity . While Gentian Violet and some related compounds were found to be possibly carcinogenic to humans, Leuco Gentian Violet was not classifiable as to its carcinogenicity to humans .
Safety and Hazards
Future Directions
The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218. The Working Group concluded that Gentian Violet, Leucomalachite Green, and CI Direct Blue 218 are possibly carcinogenic to humans (Group 2B) and that Leucogentian Violet and Malachite Green are not classifiable as to their carcinogenicity to humans (Group 3) .
Mechanism of Action
Target of Action
Leuco Gentian Violet-d6 is a labeled metabolite of Gentian Violet . Gentian violet, the parent compound, is known to interact with both gram-positive and gram-negative bacterial cells .
Mode of Action
It is known that gentian violet, and its leuco base, are susceptible to oxidation-reduction and demethylation reactions . In aqueous solutions, Gentian Violet dissociates into positive and negative ions that penetrate through the wall and membrane of bacterial cells .
Biochemical Pathways
It is known that the parent compound, gentian violet, and its leuco base are involved in oxidation-reduction and demethylation reactions .
Pharmacokinetics
The parent compound, gentian violet, is known to have certain physical and chemical properties such as solubility in water and ethanol, and susceptibility to oxidation-reduction reactions .
Result of Action
The parent compound, gentian violet, is known to have antifungal, antiparasitic, and antibacterial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Leuco Gentian Violet-d6. The parent compound, Gentian Violet, is known to be light-sensitive and incompatible with strong oxidizing agents, reducing agents, and strong acids .
properties
IUPAC Name |
4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZWDJGLIYNYMU-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705475 | |
Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leuco Gentian Violet-d6 | |
CAS RN |
1173023-92-1 | |
Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-92-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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